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Compound of Interest

Compound Name:
(2-Isopropoxy-5-methoxy-phenyl)-

methanol

CAS No.: 1094903-71-5

Cat. No.: B3211943

Get Quote

Executive Summary: The Isopropyl "Fingerprint"
In the structural elucidation of alkoxy-substituted benzyl alcohols, the (2-Isopropoxy-5-
methoxy-phenyl)-methanol (MW 196.24 Da) presents a distinct fragmentation signature

driven by the lability of the isopropyl ether bond. Unlike its methylated analogs (e.g., 2,5-

dimethoxybenzyl alcohol), this molecule undergoes a characteristic alkene elimination (loss of

propene, -42 Da) followed by an ortho-assisted dehydration.

This guide compares the fragmentation dynamics of the target molecule against common

structural analogs, providing a self-validating identification protocol for impurity profiling and

metabolite identification.

Structural Analysis & Ionization Physics
The molecule contains three critical sites for charge localization and fragmentation:
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Benzylic Hydroxyl (-CH₂OH): Prone to dehydration ([M-18]⁺) and α-cleavage.

2-Isopropoxy Group (-OCH(CH₃)₂): The "soft spot" for fragmentation. Secondary carbocation

stability facilitates rapid elimination of propene.

5-Methoxy Group (-OCH₃): Relatively stable; typically fragments only under high energy

(loss of methyl radical).

Comparative Ionization Matrix
Feature

Electron Ionization (EI, 70
eV)

Electrospray Ionization
(ESI, +ve)

Dominant Ion Fragment Ions (m/z 154, 136)
Protonated Molecule [M+H]⁺

(m/z 197)

Key Mechanism Radical Cation Instability
Collision-Induced Dissociation

(CID)

Detection Limit Low pg range (GC-MS) Low ng range (LC-MS)

Primary Utility Structural Fingerprinting Quantitation & Adduct Analysis

Deep Dive: Fragmentation Mechanics (EI & CID)
Pathway A: The "Ortho-Effect" Cascade (Dominant)
The presence of the isopropoxy group at the ortho position (C2) relative to the hydroxymethyl

group creates a specific fragmentation channel.

Step 1: Propene Elimination (The Diagnostic Shift) Upon ionization, the radical cation directs

charge to the ether oxygen. A 1,5-hydrogen shift (McLafferty-type rearrangement) or simple

heterolytic cleavage eliminates neutral propene (C₃H₆, 42 Da).

Transition: m/z 196 → m/z 154.

Result: Formation of a stable radical cation resembling 2-hydroxy-5-methoxybenzyl

alcohol.
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Step 2: Ortho-Assisted Dehydration The newly formed phenolic hydroxyl (at C2) is spatially

adjacent to the benzylic hydroxyl. This proximity facilitates the loss of water (H₂O, 18 Da) to

form a resonance-stabilized quinone methide ion.

Transition: m/z 154 → m/z 136.

Significance: This transition is highly specific to ortho-substituted benzyl alcohols. Meta or

para isomers (e.g., 5-isopropoxy-2-methoxy...) show significantly lower abundance of the

[M-42-18]⁺ ion.

Pathway B: Direct Benzylic Cleavage (Minor)
Loss of Hydroxyl Radical (•OH): m/z 196 → m/z 179.

Loss of Formaldehyde (CH₂O) from benzyl alcohol: m/z 196 → m/z 166.

Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the

diagnostic "Ortho-Cascade."

Parent Ion
[M]+• (m/z 196)

Intermediate
(Phenol Derivative)

[M - C3H6]+• (m/z 154)

Loss of Propene (-42 Da)
(McLafferty/Elimination)

Benzylic Cation
[M - OH]+ (m/z 179)

Direct α-Cleavage
(-17 Da)

Quinone Methide Ion
[M - C3H6 - H2O]+ (m/z 136)

Ortho-Assisted Dehydration
(-18 Da)

Click to download full resolution via product page
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Caption: Figure 1. The dominant EI fragmentation pathway showing the diagnostic conversion

of the parent ion to the quinone methide species via propene loss.

Comparative Performance Guide
This section objectively compares the mass spectral behavior of (2-Isopropoxy-5-methoxy-
phenyl)-methanol against its closest structural competitors.

Comparison 1: vs. (2,5-Dimethoxyphenyl)-methanol
Alternative Description: A common analog where the isopropoxy group is replaced by a

methoxy group.

Metric
(2-Isopropoxy-5-
methoxy...)

(2,5-Dimethoxyphenyl)-
methanol

Base Peak (EI) m/z 154 (Loss of Propene) m/z 168 (Molecular Ion or M-1)

Alkene Loss Yes (-42 Da) No (Cannot lose propene)

Differentiation
The m/z 154 peak is the

"smoking gun."

Shows losses of -15 (CH₃) or

-30 (CH₂O).

Comparison 2: vs. Isomer (5-Isopropoxy-2-methoxy-
phenyl)-methanol
Alternative Description: Positional isomer where the isopropoxy group is meta to the benzylic

alcohol.

Metric
Target (2-Isopropoxy...
ortho)

Isomer (5-Isopropoxy...
meta)

Dehydration (M-18)
Rapid/High Intensity (Ortho-

effect)
Slower/Lower Intensity

Quinone Methide (m/z 136) Dominant secondary fragment Weak or Absent

Mechanism
Intramolecular H-bonding

facilitates H₂O loss.

Requires high energy ring

contraction/rearrangement.
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Validated Experimental Protocols
To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS (Structural Confirmation)
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

Inlet: Split 20:1 @ 250°C.

Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

Ion Source: EI, 70 eV, 230°C.

Validation Check: Look for the ratio of m/z 154 to m/z 136. In the target molecule, m/z 154

should be the base peak (100%), with m/z 136 > 40%.

Protocol B: LC-MS/MS (Quantitation/Metabolite ID)
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Ionization: ESI Positive Mode.

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Precursor Ion: 197.1 [M+H]⁺.

Collision Energy (CE): Ramp 10–30 eV.

Product Ions:

Quantifier: 137.1 (Protonated quinone methide).

Qualifier: 155.1 (Loss of propene from [M+H]⁺).

Decision Workflow for Identification
The following logic gate ensures accurate identification of the target against isomers.
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Unknown Sample
MW = 196

Check MS2 or EI:
Is there a loss of 42 Da?

Contains Isopropoxy Group

Yes (m/z 154 present)

ID: Dimethoxy Analog
(No Propene Loss)

No

Check Intensity of
Dehydration (m/z 136)

ID: (2-Isopropoxy-5-methoxy...)
(Ortho-Isopropoxy)

High Intensity (>40%)

ID: Isomer (e.g., 5-Isopropoxy...)
(Meta/Para-Isopropoxy)

Low Intensity (<10%)

Click to download full resolution via product page

Caption: Figure 2. Logic gate for differentiating (2-Isopropoxy-5-methoxy-phenyl)-methanol
from isomers and analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methoxy-5-methylphenol [webbook.nist.gov]
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Available at: [https://www.benchchem.com/product/b3211943/docs#technical-guide-mass-
spectrometry-fragmentation-profiling-of-2-isopropoxy-5-methoxy-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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